(2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the propenamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The propenamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone moiety could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various organic syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, commonly used as a ligand in coordination chemistry.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
What sets (2E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]prop-2-enamide apart from these similar compounds is its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H17N3O4/c1-28-19-11-5-3-9-17(19)21-23-18-10-4-2-8-16(18)22(27)25(21)24-20(26)13-12-15-7-6-14-29-15/h2-14H,1H3,(H,24,26)/b13-12+ |
InChI Key |
XOCUZCXZCWCQDJ-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2NC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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